molecular formula C15H14O3 B6395986 3-Methoxy-4-(4-methylphenyl)benzoic acid CAS No. 1262004-95-4

3-Methoxy-4-(4-methylphenyl)benzoic acid

Cat. No.: B6395986
CAS No.: 1262004-95-4
M. Wt: 242.27 g/mol
InChI Key: MHBCAGYNOHMCFF-UHFFFAOYSA-N
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Description

3-Methoxy-4-(4-methylphenyl)benzoic acid is a chemical compound with the molecular formula C9H10O3 . It is also known by other names such as 3-Methoxy-p-toluic acid and 4-methyl-m-anisic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3,5-dihydroxy-4-methylbenzoic acid has been efficiently carried out . In another study, the reactions were carried out using 1 equivalent of several commercially available acylation reagents, including benzoyl chloride, benzoic acid, and benzoic anhydride .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 166.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .

Safety and Hazards

Safety data sheets suggest avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . If swallowed, immediate medical assistance should be sought . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Properties

IUPAC Name

3-methoxy-4-(4-methylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-3-5-11(6-4-10)13-8-7-12(15(16)17)9-14(13)18-2/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBCAGYNOHMCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688624
Record name 2-Methoxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262004-95-4
Record name 2-Methoxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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